3-Methoxy-4-(propan-2-yloxy)benzonitrile

Übersicht

Beschreibung

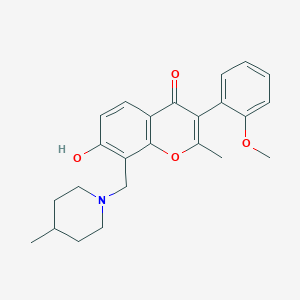

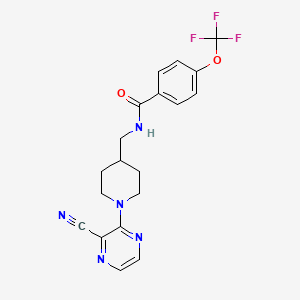

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-isopropoxy-3-methoxybenzonitrile . The InChI code is 1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 . This information can be used to generate a 3D molecular structure.Physical And Chemical Properties Analysis

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Lignin Acidolysis and Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including structures similar to 3-Methoxy-4-(propan-2-yloxy)benzonitrile, reveals insights into the cleavage mechanisms under acidic conditions. Studies like those by Yokoyama (2015) delve into the reaction mechanisms of lignin model compounds, shedding light on the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation of lignin, a major component of plant biomass T. Yokoyama, 2015.

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, to which 3-Methoxy-4-(propan-2-yloxy)benzonitrile is structurally related, are significant in the context of biomass burning and their atmospheric reactivity. Studies by Liu et al. (2022) provide an extensive review of the atmospheric reactivity of methoxyphenols, including their reactions in various phases and their potential to form secondary organic aerosols. Such research is crucial for understanding the environmental impact of methoxyphenols emitted during biomass pyrolysis Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.

Nitrile-Hydrolysing Enzymes

Research into nitrile-hydrolysing enzymes, which can degrade compounds with nitrile groups similar to that in 3-Methoxy-4-(propan-2-yloxy)benzonitrile, highlights the biotechnological potential of these enzymes. Isolates like Rhodococcus pyridinivorans, as studied by Sulistinah and Riffiani (2018), show promise for bioremediation and the biocatalytic production of valuable chemicals from nitrile-containing compounds N. Sulistinah, R. Riffiani, 2018.

Environmental Effects of Sunscreen Active Ingredients

While 3-Methoxy-4-(propan-2-yloxy)benzonitrile itself is not a sunscreen ingredient, research into the environmental effects of structurally related compounds, such as benzophenones used in sunscreens, is relevant. Studies review the potential environmental and health impacts of these compounds, underscoring the importance of evaluating the safety and ecological consequences of chemically related substances S. Schneider, H. Lim, 2019.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye and skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCYYYLNXSFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(propan-2-yloxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)